molecular formula C13H18O B8327170 2-(p-Tolyl)ethyl cyclopropyl carbinol

2-(p-Tolyl)ethyl cyclopropyl carbinol

Cat. No.: B8327170
M. Wt: 190.28 g/mol
InChI Key: XEFOGOMELWBHPM-UHFFFAOYSA-N
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Description

2-(p-Tolyl)ethyl cyclopropyl carbinol (CID 23455736) is a chiral cyclopropane derivative of interest in advanced organic synthesis and pharmaceutical research . Compounds featuring a cyclopropane ring are highly valued in medicinal chemistry as structurally stable bioisosteres, often used to replace carbon-carbon double bonds. This substitution can improve a compound's metabolic stability, enhance receptor affinity, and reduce off-target effects . The cyclopropane scaffold is a common motif in drugs and agrochemicals, exhibiting a range of biological activities including antimicrobial, antifungal, and antitumor properties . The p-tolyl (4-methylphenyl) group incorporated into this molecule is a privileged structure in drug design, known to contribute to stability and biological activity . This combination of features makes 2-(p-Tolyl)ethyl cyclopropyl carbinol a versatile building block (synthon) for constructing more complex, stereochemically defined molecules. Potential research applications include its use as an intermediate in the preparation of chiral ethers, amines, and azole derivatives via formal nucleophilic substitution reactions, methodologies that are valuable for creating densely functionalized cyclopropanes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12-14H,6-9H2,1H3

InChI Key

XEFOGOMELWBHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C2CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropyl Carbinol Derivatives

(-)-Cyclopropyl carbinol, identified in Sedum ew species, is a monoterpene with demonstrated pharmacological activities, including anti-inflammatory and antimicrobial effects. Its cyclopropane ring contributes to conformational rigidity, which may enhance receptor binding. In contrast, 2-(p-Tolyl)ethyl cyclopropyl carbinol incorporates an additional p-tolyl-ethyl chain, likely increasing its molecular weight and lipophilicity compared to simpler cyclopropyl carbinols. This modification could alter its pharmacokinetic profile, such as prolonged half-life or improved tissue penetration .

p-Tolyl-Containing Compounds

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (CAS 271597-75-2) shares the p-tolyl substituent with the target compound. Key physicochemical properties of this analog include:

  • Molecular weight : 255.31 g/mol
  • LogP : 3.54 (indicating moderate lipophilicity)
  • Polar surface area (PSA) : 39.19 Ų

The p-tolyl group in this compound likely enhances membrane permeability, a trait that 2-(p-Tolyl)ethyl cyclopropyl carbinol may share. However, the absence of a pyridine ring and ester group in the target compound suggests differences in electronic properties and metabolic stability.

Ethyl 2-(Piperidin-4-yl)acetate

While structurally distinct, Ethyl 2-(piperidin-4-yl)acetate () provides a benchmark for comparing physicochemical parameters:

  • LogP : 0.92 (lower lipophilicity due to the piperidine group)
  • Hydrogen bond donors/acceptors: 1/3
  • Bioavailability score : 0.55

Data Table: Key Properties of Analogous Compounds

Compound Molecular Weight (g/mol) LogP PSA (Ų) Pharmacological Notes
(-)-Cyclopropyl carbinol ~140 (estimated) ~1.5 20.23 Anti-inflammatory, antimicrobial
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate 255.31 3.54 39.19 Synthetic intermediate, high LogP
Ethyl 2-(piperidin-4-yl)acetate 171.24 0.92 38.48 Moderate bioavailability
2-(p-Tolyl)ethyl cyclopropyl carbinol (inferred) ~220 (estimated) ~2.8–3.2 ~30–40 Likely enhanced lipophilicity and bioactivity

Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The cyclopropane ring in the target compound may confer rigidity, improving binding specificity compared to flexible analogs like Ethyl 2-(piperidin-4-yl)acetate .
  • Synthetic Considerations : Synthesis routes for p-tolyl derivatives often employ coupling reagents (e.g., EDCl) and cesium carbonate, as seen in and , suggesting similar conditions might apply to the target compound .

Preparation Methods

Reaction Scheme

  • Substrate Synthesis :

    • Begin with methyl 2-(p-tolyl)ethyl cyclopropanecarboxylate, synthesized via esterification of cyclopropanecarboxylic acid with 2-(p-tolyl)ethanol.

    • Key Reagents : Cyclopropanecarboxylic acid, 2-(p-tolyl)ethanol, p-toluenesulfonic acid (p-TsOH).

  • Reduction Protocol :

    • Dissolve the ester (1.0 mol) in methanol (liquid-solid ratio: 5 mL/g).

    • Add sodium borohydride (1.5 mol) and cool to 0–5°C.

    • Introduce AlCl₃ (0.5 mol) batchwise under atmospheric pressure.

    • Quench with saturated NH₄Cl, filter, and purify via distillation.

Performance Data

ParameterValue
Yield55–74%
Purity (GC)>95%
Reaction Time24 hours
Catalyst Efficiency82% (AlCl₃)

Advantages : Mild conditions (0–25°C), no high-pressure requirements, and scalability. Limitations : Moderate yields due to competing ester hydrolysis.

Cyclopropanation via Diacyl Peroxide-Mediated Acetal Activation

A complementary approach leverages oxidative α-acyloxylation of acetals, as detailed in RSC Document d1qo00494h. This method facilitates cyclopropane ring formation adjacent to pre-installed p-tolyl ethyl groups:

Reaction Scheme

  • Acetal Formation :

    • React 2-(p-tolyl)ethyl ketone with trimethyl orthoformate (3.0 eq.) in methanol.

    • Catalyze with p-TsOH·H₂O (0.01 eq.) for 24 hours.

  • Cyclopropanation :

    • Treat the acetal with cyclopropyl malonoyl peroxide (1.1 eq.) in CH₂Cl₂.

    • Stir for 24 hours at 20–25°C with p-TsOH·H₂O (0.02 eq.).

  • Reduction to Carbinol :

    • Reduce the intermediate ketone using NaBH₄/AlCl₃ as in Method 1.

Performance Data

ParameterValue
Acetal Yield85–90%
Cyclopropanation Yield60–68%
Overall Yield45–55%

Advantages : High regioselectivity for cyclopropane formation. Limitations : Multi-step sequence increases complexity and reduces overall yield.

WO2013171687A1 describes spiro[2.4]heptane derivatives, offering insights into p-tolyl group introduction. Adapting this to 2-(p-tolyl)ethyl cyclopropyl carbinol involves:

Reaction Scheme

  • Spirocyclopropane Synthesis :

    • Prepare spiro[cyclopropane-1,2'-indene]-1',3'-dione via vinyl sulfoxonium ylide cyclopropanation.

  • Alkylation with p-Tolyl Ethyl Grignard :

    • Treat the spiro compound with 2-(p-tolyl)ethylmagnesium bromide (2.0 eq.) in THF.

    • Quench with NH₄Cl and isolate via column chromatography.

Performance Data

ParameterValue
Grignard Addition Yield70–75%
Purity90–92%

Advantages : Direct C–C bond formation. Limitations : Requires air-sensitive reagents and cryogenic conditions.

Acyl Chloride Coupling and Reduction

Combining RSC Document d4ob00677a and CN108516922A, this route employs acyl chloride intermediates:

Reaction Scheme

  • Acyl Chloride Formation :

    • Convert 2-(p-tolyl)ethyl cyclopropanecarboxylic acid to its chloride using oxalyl chloride/DMF.

  • Amide Coupling and Reduction :

    • Couple with benzylamine via HATU/DIPEA, then reduce the amide to carbinol with LiAlH₄.

Performance Data

ParameterValue
Coupling Yield80–85%
Reduction Yield75–80%

Advantages : High functional group tolerance. Limitations : Multi-step purification and use of hazardous LiAlH₄ .

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